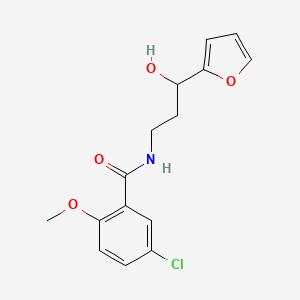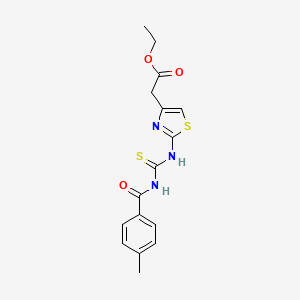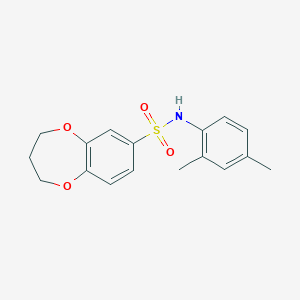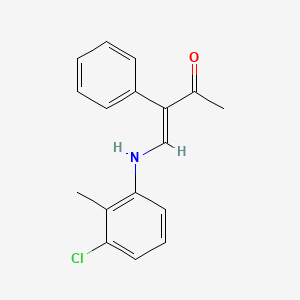![molecular formula C21H26N6O2 B2532521 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 922478-23-7](/img/structure/B2532521.png)
6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione" is a densely functionalized molecule that appears to be related to the class of benzo[d]imidazole derivatives. These compounds are known for their diverse biological activities, which include anti-inflammatory, antioxidant, antimicrobial, and antiproliferative properties. The papers provided discuss various benzo[d]imidazole derivatives and their synthesis, as well as their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives typically involves multi-component reactions that can be catalyzed by Lewis acids such as ceric ammonium nitrate (CAN) . These reactions often start with precursors like benzimidazole-thiol or amino-benzimidazole, which are then reacted with other components like aromatic aldehydes and acetoacetates to yield densely functionalized products . The synthesis process is crucial as it determines the yield, purity, and functionalization of the final compound, which in turn affects its biological activity.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms. This core structure can be further substituted with various functional groups that modulate the compound's chemical properties and biological activity. For instance, the presence of phenyl groups and additional nitrogen-containing heterocycles can significantly influence the molecule's interaction with biological targets .
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can undergo a variety of chemical reactions, including interactions with acyl halides, urea, potassium cyanate, and formamide to yield different polynuclear heterocycles . These reactions are often used to introduce additional functional groups or to form new rings, which can enhance the compound's biological activity or alter its pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methyl groups or halogens can affect these properties, potentially improving the compound's bioavailability or selectivity for certain biological targets . Additionally, the electronic properties of the molecule, such as its ability to donate or accept electrons, can be crucial for its antioxidant activity .
Aplicaciones Científicas De Investigación
Synthesis and Precursor Role
The compound 6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, due to its complex structure, serves as an important precursor in the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, crucial for generating purine analogs. Such compounds are foundational in developing molecules with potential biological activities, including antiviral and antihypertensive properties. For instance, the base-catalyzed cyclization of certain amidines leads to imidazoles, which, upon further reactions, yield disubstituted dihydropurines and carbamoylpurines (Alves, Proença, & Booth, 1994).
Antiviral and Antihypertensive Activity
The research into 7,8-polymethylenepurine derivatives illustrates the compound's role in generating antiviral and antihypertensive agents. The synthesis process, involving the condensation of specific acetal with imidazoles, results in precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines, which have shown promising biological activities (Nilov et al., 1995).
Biological Activity Screening
Further studies into the biological activities of related compounds, such as imidazoacridinones, highlight the potential antineoplastic properties of these molecules. The synthesis of 5-amino-substituted derivatives has led to compounds with significant in vivo activity against murine leukemia, underscoring the therapeutic potential of these chemical frameworks (Cholody et al., 1996).
Antioxidant and Antimicrobial Activities
The development of novel benzo[d]imidazolyl tetrahydropyridine carboxylates through multi-component reactions showcases the versatility of the compound as a scaffold for generating molecules with anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This research avenue demonstrates the compound's contribution to creating new therapeutic agents (ANISETTI & Reddy, 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that imidazole derivatives, which share a similar structure, are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole derivatives, which share a similar structure, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that imidazole derivatives, which share a similar structure, can be synthesized under solvent-free conditions , suggesting that they may be stable under a variety of environmental conditions.
Safety and Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future research directions may focus on the development of new imidazole derivatives with improved properties and activities.
Propiedades
IUPAC Name |
6-[2-[benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-15(2)27-17-18(24(4)21(29)25(5)19(17)28)22-20(27)26(14)12-11-23(3)13-16-9-7-6-8-10-16/h6-10H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKINCURBVFHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)


![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)
![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)



![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)
![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)